A Technical Guide to 2,3,5-Trimethoxybenzaldehyde: Molecular Structure, Properties, and Synthetic Significance
A Technical Guide to 2,3,5-Trimethoxybenzaldehyde: Molecular Structure, Properties, and Synthetic Significance
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical compound 2,3,5-Trimethoxybenzaldehyde. We will delve into its core molecular characteristics, contextualize its properties through comparison with its structural isomers, outline a logical framework for its synthesis and analytical validation, and explore its potential role as a versatile building block in medicinal chemistry.
Core Molecular Identity and Physicochemical Properties
2,3,5-Trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure consists of a benzene ring functionalized with an aldehyde group and three methoxy (-OCH₃) groups at positions 2, 3, and 5. The IUPAC name for this compound is 2,3,5-trimethoxybenzaldehyde.[1] Its molecular formula is C₁₀H₁₂O₄.[1]
The arrangement of these electron-donating methoxy groups significantly influences the reactivity of both the aromatic ring and the aldehyde functional group, making it a valuable intermediate in organic synthesis.
Caption: 2D Molecular Structure of 2,3,5-Trimethoxybenzaldehyde.
Key Identifiers and Computed Properties
Below is a summary of the essential identifiers and computationally derived properties for 2,3,5-Trimethoxybenzaldehyde. These values are crucial for database searches, regulatory submissions, and predictive modeling of the molecule's behavior.
| Property | Value | Source |
| IUPAC Name | 2,3,5-trimethoxybenzaldehyde | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O₄ | PubChem[1] |
| Molecular Weight | 196.20 g/mol | PubChem[1] |
| Exact Mass | 196.07355886 Da | PubChem[1] |
| CAS Number | 5556-84-3 | PubChem[1] |
| InChIKey | NSEBBFDHPSOJLT-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)OC)C=O | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Comparative Analysis with Structural Isomers
While detailed experimental data for the 2,3,5- isomer is sparse in publicly accessible literature, a comparative analysis with its more commonly studied isomers provides valuable context for predicting its physical state and behavior. The position of the methoxy groups significantly impacts crystal packing and intermolecular forces, leading to different melting points.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |
| 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 | 196.20 | 38-40 | Solid |
| 2,4,5-Trimethoxybenzaldehyde | 4460-86-0 | 196.20 | 112-115 | White to orange/green powder |
| 2,4,6-Trimethoxybenzaldehyde | 830-79-5 | 196.20 | 115-120 | Solid |
| 3,4,5-Trimethoxybenzaldehyde | 86-81-7 | 196.20 | 73 | Light yellow solid[2] |
This comparison underscores that while all isomers share the same molecular formula and weight, their distinct substitution patterns result in notable differences in physical properties.
Rationale and Proposed Workflow for Chemical Synthesis
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While specific literature detailing the synthesis of the 2,3,5- isomer is not as prevalent as for its counterparts, a logical and field-proven approach can be designed based on established organic chemistry principles. The most direct strategy involves the formylation of the corresponding precursor, 1,2,4-trimethoxybenzene.
The Vilsmeier-Haack Reaction: A Causal Explanation
The Vilsmeier-Haack reaction is the method of choice for this transformation. Causality : This reaction is exceptionally well-suited for the formylation of electron-rich aromatic rings, such as 1,2,4-trimethoxybenzene. The three electron-donating methoxy groups activate the ring towards electrophilic substitution, allowing the reaction to proceed under relatively mild conditions.
The reaction mechanism involves two key stages:
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Formation of the Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) activates a substituted amide, typically N,N-dimethylformamide (DMF), to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.
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Electrophilic Aromatic Substitution : The electron-rich trimethoxybenzene ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde, yielding the final product.
This method is favored for its high regioselectivity and functional group tolerance. A similar formylation strategy is employed in the synthesis of 2,3,4-Trimethoxybenzaldehyde from 1,2,3-trimethoxy-benzene, validating the soundness of this approach.[3]
Caption: Proposed workflow for the synthesis of 2,3,5-Trimethoxybenzaldehyde.
A Self-Validating Analytical Characterization Protocol
Confirming the identity, purity, and structural integrity of a newly synthesized compound is a non-negotiable step in any scientific endeavor. The following multi-step analytical workflow provides a self-validating system where each technique corroborates the findings of the others.
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Mass Spectrometry (MS) : The initial and most direct test. The objective is to confirm the molecular mass of the compound. For 2,3,5-Trimethoxybenzaldehyde, Electron Impact (EI) or Electrospray Ionization (ESI) should reveal a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight of 196.20 g/mol .[1][4] This provides the first piece of evidence that the target molecule has been formed.
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Infrared (IR) Spectroscopy : This technique validates the presence of key functional groups. The IR spectrum serves as a molecular fingerprint. The critical insight is the confirmation of the aldehyde group, which is expected to show a strong, sharp absorption band around 1680-1700 cm⁻¹ (C=O stretch). Additionally, characteristic C-O stretching bands for the methoxy groups and C-H stretching for the aromatic ring should be present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides the definitive, high-resolution structural proof.
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¹H NMR : This spectrum will confirm the number and environment of all protons. Key expected signals include: a singlet for the aldehyde proton (~9.5-10.5 ppm), three distinct singlets for the three methoxy groups (~3.8-4.1 ppm), and two distinct signals for the two aromatic protons, whose splitting pattern (coupling) will definitively confirm the 1,2,4,5- substitution pattern on the ring.
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¹³C NMR : This spectrum confirms the carbon backbone. Expected signals include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the three methoxy carbons (~55-65 ppm).
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The combination of correct mass (MS), correct functional groups (IR), and the unique proton and carbon framework (NMR) provides an unambiguous, trustworthy confirmation of the molecular structure.
Caption: A self-validating workflow for analytical characterization.
Reference Spectroscopic Data of an Isomer: 2,4,5-Trimethoxybenzaldehyde
To provide a tangible example of expected analytical data, the following table summarizes the experimental NMR data for the related isomer, 2,4,5-Trimethoxybenzaldehyde.
| Spectrum | Frequency | Solvent | Key Chemical Shifts (ppm) | Source |
| ¹H NMR | 90 MHz | CDCl₃ | 10.31 (s, 1H, CHO), 7.32 (s, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 3.98 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃) | PubChem[4] |
| ¹³C NMR | 22.53 MHz | CDCl₃ | 187.9 (CHO), 158.7, 155.9, 143.7, 117.5, 109.2, 96.2 (Ar-C), 56.3, 56.2 (OCH₃) | PubChem[4] |
Role in Drug Discovery and Chemical Biology
Substituted benzaldehydes are fundamental building blocks in medicinal chemistry. While direct applications of 2,3,5-Trimethoxybenzaldehyde are not widely documented, the established utility of its isomers provides a strong rationale for its potential.
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Precursor to Bioactive Scaffolds : Compounds like 3,4,5-Trimethoxybenzaldehyde are key intermediates in the synthesis of the antibacterial drug Trimethoprim.[2] Similarly, 2,3,4-Trimethoxybenzaldehyde is a precursor for Trimetazidine, a Ca²⁺ channel blocker.[3][5] The trimethoxy phenyl motif is a common feature in molecules designed to interact with biological targets.
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Modulation of Pharmacokinetic Properties : The number and position of methoxy groups can be strategically used to fine-tune a drug candidate's properties, such as solubility, lipophilicity, and metabolic stability.
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Synergistic and Direct Biological Activity : Some isomers exhibit direct biological effects. For instance, 2,4,6-Trimethoxybenzaldehyde shows anti-candida activity and can act as an antibacterial synergist, enhancing the efficacy of antibiotics like trimethoprim.[6]
The logical application of 2,3,5-Trimethoxybenzaldehyde is as a starting material for the synthesis of novel compounds where this specific substitution pattern is required to achieve a desired biological activity or molecular conformation.
Caption: Role of trimethoxybenzaldehydes as key synthetic building blocks.
Conclusion
2,3,5-Trimethoxybenzaldehyde, with a molecular weight of 196.20 g/mol , is a structurally distinct aromatic aldehyde.[1] While not as extensively studied as its isomers, its chemical nature positions it as a potentially valuable, yet underutilized, building block for synthetic chemistry. Its true potential lies in the hands of researchers who can leverage its unique substitution pattern to construct novel molecules for applications in drug discovery, materials science, and chemical biology. The logical frameworks for synthesis and characterization outlined in this guide provide a reliable pathway for producing and validating this compound, paving the way for its future exploration and application.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10285862, 2,3,5-Trimethoxybenzaldehyde. PubChem. Retrieved from [Link]
- Google Patents (CN102875344A). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
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Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20525, 2,4,5-Trimethoxybenzaldehyde. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. Retrieved from [Link]
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GlobalCHEM. (n.d.). 2,4,6-Trimethoxybenzaldehyde: Properties, Uses, and Supply Chain in China. Retrieved from [Link]
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